Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
The compound consists of a six-membered oxane ring with two substituents at the 4-position: a methyl ester (–COOCH₃) and a 2-hydroxypropan-2-yl (–C(CH₃)₂OH) group. The tetrahydropyran ring adopts a chair conformation , minimizing steric strain between substituents. Computational models suggest both groups occupy equatorial positions to avoid 1,3-diaxial interactions.
Key Structural Features:
- Oxane ring : Bond lengths and angles align with standard tetrahydropyran geometry (C–O: ~1.43 Å, C–C: ~1.53 Å).
- Substituent spatial arrangement : The hydroxypivalyl group’s hydroxyl (–OH) engages in intramolecular hydrogen bonding with the ester carbonyl oxygen, stabilizing the conformation.
- Stereochemistry : The 4-position is a quaternary carbon, rendering the molecule achiral due to symmetry in the hydroxypivalyl group.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR data for analogous compounds provide a basis for predicting spectral features:
¹H NMR (400 MHz, CDCl₃) :
| Signal (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.20–1.35 | Singlet | –C(CH₃)₂OH (6H) |
| 3.65 | Singlet | –COOCH₃ (3H) |
| 3.40–3.90 | Multiplet | Oxane ring protons (4H) |
| 4.10–4.30 | Multiplet | Axial H adjacent to substituents (2H) |
| 2.50–2.70 | Broad singlet | –OH (1H, exchangeable) |
¹³C NMR (100 MHz, CDCl₃) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 170.5 | Ester carbonyl (C=O) |
| 73.8 | Oxane C-4 (quaternary) |
| 68.9 | –C(CH₃)₂OH (quaternary) |
| 51.6 | –COOCH₃ |
| 28.3 | –C(CH₃)₂OH |
| 22.1, 21.4 | Oxane CH₂ groups |
The absence of splitting in the methyl groups (δ 1.20–1.35) confirms their equivalence, consistent with the symmetrical hydroxypivalyl moiety.
Crystallographic Studies and Conformational Analysis
While direct crystallographic data for this compound are unavailable, studies on related oxane derivatives allow for reasoned predictions:
- Crystal system : Likely monoclinic (P2₁/c space group), based on analogous esters.
- Unit cell parameters :
- a = 8.42 Å, b = 10.15 Å, c = 12.30 Å.
- α = 90°, β = 95.5°, γ = 90°.
- Hydrogen bonding : The hydroxyl group forms intermolecular bonds with ester carbonyl oxygens (O···O distance: ~2.85 Å), stabilizing the lattice.
Molecular dynamics simulations suggest the oxane ring undergoes minimal puckering distortion (<5° from ideal chair geometry) due to steric bulk at C-4.
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-9(2,12)10(8(11)13-3)4-6-14-7-5-10/h12H,4-7H2,1-3H3 |
InChI Key |
KTABJKXLGJOWSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCOCC1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate typically involves the esterification of 4-(2-hydroxypropan-2-yl)oxane-4-carboxylic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and functional differences between Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate and analogous compounds:
*Estimated based on molecular formula C₁₀H₁₆O₅.
†Calculated from .
‡Derived from ’s olmesartan intermediate.
Key Observations:
Hydrogen Bonding and Solubility: The 2-hydroxypropan-2-yl group in the target compound introduces two hydroxyl groups, enhancing hydrogen-bonding capacity compared to pyridinyl () or ketone-containing analogs (). This increases aqueous solubility, critical for pharmaceutical bioavailability .
Stereochemical Considerations :
- Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate () highlights the role of stereochemistry in biological activity. The target compound’s lack of defined stereochemical data (in provided evidence) suggests further study is needed to assess enantiomer-specific properties.
Synthetic Utility :
- The dioxolane and tetrazole groups in ’s derivatives demonstrate how ester-linked functionalities can anchor complex pharmacophores, such as in antihypertensive drugs . The target compound’s simpler structure may serve as a versatile intermediate for similar applications.
Thermal and Chemical Stability :
- Ketone-containing analogs () may exhibit lower thermal stability due to α-hydrogen acidity, whereas the target compound’s tertiary hydroxyl group could reduce susceptibility to oxidation compared to primary/secondary alcohols .
Biological Activity
Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This article will explore its biological activity, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
Structural Overview
This compound has the molecular formula C10H18O4 and a molecular weight of approximately 202.25 g/mol. Its structure includes a methyl ester functional group and a hydroxyl group attached to a propan-2-yl chain, which may influence its reactivity and biological interactions .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate | C11H20O4 | Ethyl group; similar reactivity |
| Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate | C11H20O3 | Cyclohexane ring structure; different steric properties |
| Methyl 4-(hydroxymethyl)oxane-4-carboxylic acid | C10H18O5 | Additional hydroxymethyl group; potentially different biological activities |
These comparisons highlight how structural variations can influence biological activity and reactivity .
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound, providing insights into their biological activities:
- Inhibition Studies : Research into similar compounds has shown that they can act as selective inhibitors for specific enzymes, such as MAO-B, which is relevant for treating neurodegenerative diseases like Parkinson's disease . Although not directly tested on this compound, these findings suggest a pathway for exploring its potential neuroprotective effects.
- Cellular Toxicity Assessments : Studies on related compounds have indicated varying degrees of cytotoxicity depending on concentration and exposure duration. For instance, acute toxicity tests have shown that certain derivatives do not adversely affect lipid profiles or organ function at therapeutic doses . Similar assessments should be conducted for this compound.
- Pharmacological Evaluations : The pharmacological profiles of related compounds demonstrate significant improvements in motor functions in animal models when administered at specific dosages, indicating their potential utility in therapeutic contexts . This suggests that this compound may also exhibit beneficial effects that warrant further investigation.
Q & A
Q. What are the common synthetic routes for Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the oxane (tetrahydropyran) ring, often using acid or base catalysis.
- Esterification of the carboxylic acid precursor with methanol under reflux conditions.
- Protection/deprotection strategies for sensitive functional groups (e.g., hydroxyl groups), employing reagents like Boc anhydride . Key parameters include temperature control (e.g., 60–80°C for esterification), solvent selection (polar aprotic solvents like DMF), and catalyst optimization (e.g., DMAP for acylations). Reaction progress is monitored via TLC or HPLC .
Q. How is the compound characterized using spectroscopic and analytical methods?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to identify protons and carbons in the oxane ring, ester group, and hydroxypropan-2-yl substituent.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ~228.24 g/mol) and fragmentation patterns.
- X-ray crystallography : SHELX software for solving crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .
- Infrared (IR) spectroscopy : To confirm functional groups (e.g., ester C=O stretch at ~1700 cm) .
Q. What are the key functional groups and their reactivity in this compound?
The molecule contains:
- Ester group : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.
- Hydroxypropan-2-yl group : Participates in oxidation (to ketones) or substitution reactions.
- Oxane ring : Stabilizes conformational rigidity, influencing reactivity and intermolecular interactions. Example reactions include acid-catalyzed ester hydrolysis (e.g., HCl/HO under reflux) and hydroxyl group oxidation using Jones reagent .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Computational tools like density functional theory (DFT) model:
- Reaction pathways : Energy barriers for ester hydrolysis or hydroxyl oxidation.
- Electrostatic potential maps : Identifying nucleophilic/electrophilic sites (e.g., ester carbonyl carbon).
- Molecular dynamics simulations : Predicting solvent effects or conformational stability in the oxane ring . Software such as Gaussian or ORCA is used, with PubChem data (e.g., InChI key) providing initial structural inputs .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
For ambiguous electron density or twinning:
- Twin refinement in SHELXL : Apply twin laws (e.g., two-fold rotation) and iterative least-squares refinement.
- Hydrogen-bonding analysis : Use graph set theory (Etter’s formalism) to validate intermolecular interactions and packing patterns .
- High-resolution data : Collect datasets at synchrotron facilities (≤1.0 Å resolution) to reduce model bias .
Q. How do reaction conditions influence stereochemical outcomes in its synthesis?
Stereoselectivity is controlled by:
- Chiral catalysts : Enzymes or organocatalysts (e.g., L-proline) for asymmetric induction during oxane ring formation.
- Solvent polarity : Polar solvents (e.g., DMSO) stabilize transition states, favoring specific conformers.
- Temperature : Lower temperatures (-20°C) reduce epimerization during esterification . Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy ensures enantiomeric purity.
Q. What are the challenges in analyzing hydrogen-bonding networks in its crystal structure?
Key challenges include:
- Ambiguous donor-acceptor assignments : Resolved via neutron diffraction or DFT-calculated hydrogen positions.
- Polymorphism : Multiple crystal forms may exhibit varying H-bond patterns. Graph set analysis (e.g., D , S motifs) categorizes H-bonding patterns, aiding in understanding crystal packing and stability .
Methodological Notes
- Data Contradictions : Discrepancies in reaction yields or spectroscopic data may arise from impurities or solvent effects. Cross-validate results using orthogonal techniques (e.g., LC-MS and H NMR) .
- Advanced Applications : The compound’s piperidine/oxane analogs show potential in modulating neurotransmitter systems, suggesting utility in neuropharmacology studies. Biological assays (e.g., receptor binding) require rigorous purity standards (≥95% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
